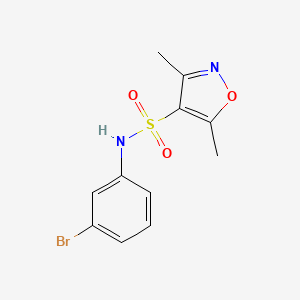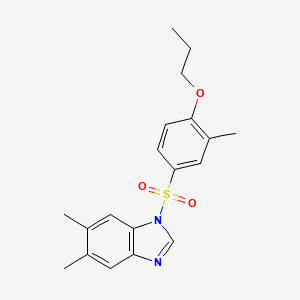
N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, a dimethyl-oxazole ring, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated purification systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and palladium catalysts are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Coupling: Palladium catalysts and boronic acids are typical reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong interactions with enzymes, leading to inhibition of their activity. The bromophenyl and oxazole groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a fluorine atom instead of the oxazole ring.
1,3-di(2-pyridyl)benzenes: These compounds have similar aromatic structures and are used in various applications.
Uniqueness
N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to the combination of its bromophenyl, dimethyl-oxazole, and sulfonamide groups. This unique structure provides specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C11H11BrN2O3S |
|---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C11H11BrN2O3S/c1-7-11(8(2)17-13-7)18(15,16)14-10-5-3-4-9(12)6-10/h3-6,14H,1-2H3 |
InChI Key |
KWCMLIROFLWYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide](/img/structure/B12187340.png)
![3-(3,4-dimethoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one](/img/structure/B12187341.png)
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12187348.png)
![3-(5-methyl-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12187370.png)
methanone](/img/structure/B12187378.png)
![N-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12187390.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12187392.png)
![N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B12187395.png)

![6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B12187416.png)
![4-bromo-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12187429.png)
![4-(1H-indol-3-yl)-1-[4-(phenylacetyl)piperazin-1-yl]butan-1-one](/img/structure/B12187432.png)
![2-ethyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide](/img/structure/B12187436.png)
